Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRYAHXBMQIZTN-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170951 | |
| Record name | Cyclopropanecarboxylic acid, 2-amino-, ethyl ester, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097068-53-4 | |
| Record name | Cyclopropanecarboxylic acid, 2-amino-, ethyl ester, (1R,2S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2-amino-, ethyl ester, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Cyclopropanation
A foundational approach involves the alkylation of glycine derivatives with 1,2-dihaloethanes or analogous electrophiles. For example, nitroacetic acid esters react with 1,2-dihaloethanes (e.g., 1,2-dibromoethane) under basic conditions to form cyclopropane intermediates. In one protocol, ethyl nitroacetate and 1,2-dibromoethane undergo hydrocarbonylation cyclization using sodium carbonate in dichloromethane at 80–120°C, yielding nitro-substituted cyclopropanes. Subsequent reduction and hydrolysis steps then introduce the amino and carboxylic acid groups.
Key Reaction Conditions:
Nitro Reduction and Hydrolysis
Nitro groups in intermediates are reduced to amines using agents like tin(II) chloride in methanol or ethanol at 15–20°C. Hydrolysis of the ester to the carboxylic acid is achieved with NaOH or KOH in alcoholic solvents (70–90°C), followed by re-esterification to obtain the ethyl ester. This stepwise approach ensures minimal racemization but requires careful pH and temperature control.
Example Protocol:
Stereoselective Synthesis
Achieving the (1S,2R) configuration necessitates enantioselective methods:
Chiral Auxiliary Approach
(1R,2S)- and (1S,2R)-isomers are separated via chiral HPLC or enzymatic resolution. For instance, a mixture of isomers derived from 1-amino-2-vinylcyclopropane carbonitrile is resolved using preparative HPLC with a chiral stationary phase, yielding >99% enantiomeric excess (ee) for the desired (1S,2R) form.
Asymmetric Cyclopropanation
The Kulinkovich reaction, employing titanium-mediated cyclopropanation of esters with Grignard reagents, generates cyclopropanes with high diastereoselectivity. Using a chiral titanium catalyst, ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate is obtained in 88% ee.
Industrial-Scale Production Methods
Industrial protocols prioritize cost-efficiency and scalability:
| Method | Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Batch Alkylation | Sodium carbonate, dichloromethane, 100°C | 78% | 65% ee |
| Continuous Flow | Microreactor, SnCl₂ reduction, 20°C | 85% | 92% ee |
| Enzymatic Resolution | Lipase-catalyzed ester hydrolysis, pH 7.5 | 90% | >99% ee |
Notable Optimization:
-
Catalyst Recycling: Titanium catalysts are recovered and reused, reducing costs by 30%.
-
Solvent Recovery: Dichloromethane is distilled and reused, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
The table below contrasts three major methods:
Key Insight: Enzymatic resolution offers superior stereoselectivity but is less scalable, whereas alkylation is cost-effective for bulk production despite lower ee.
Case Studies and Research Findings
High-Yield Cyclopropanation
A 2022 study achieved 97% yield in cyclopropane formation using ethyl nitroacetate and 1,2-dibromoethane with cesium carbonate in dichloromethane. The optimized protocol reduced side products like diethyl malonate by 40% through precise temperature control (90°C).
Stereochemical Validation
X-ray crystallography confirmed the (1S,2R) configuration in a hydrochloride salt derivative, while NOE NMR correlated proton environments with predicted stereochemistry. Polarimetry verified 98% ee in a batch synthesized via asymmetric catalysis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate serves as a precursor for synthesizing biologically active molecules. Its derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. Notably, it has been investigated for:
- Viral Infections : The compound shows promise in inhibiting viral proteases, thereby preventing viral replication.
- Cancer Treatment : Derivatives have demonstrated anticancer activity against various cell lines.
Biochemistry
The compound is utilized in studies involving enzyme mechanisms and biocatalytic reactions. Its ability to modulate enzymatic pathways makes it valuable for understanding biochemical processes.
Agricultural Science
This compound plays a role in the synthesis of agrochemicals. It is involved in plant growth regulation as a precursor to ethylene, influencing plant responses to environmental stresses.
The biological activity of this compound is attributed to its interactions with specific enzymes and receptors. It can act as an inhibitor or modulator within various biochemical pathways.
Case Studies and Research Findings
Recent studies highlight the efficacy of this compound in various applications:
Inhibition of Enzymatic Activity
Research indicates that this compound effectively inhibits specific enzymes involved in metabolic pathways. For example:
- A study demonstrated that derivatives could decrease viral replication by up to 70% in vitro.
Anticancer Activity
A series of analogs derived from this compound were tested against various cancer cell lines:
- Specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit viral proteases, thereby preventing viral replication .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., trifluoroacetamido in ) increase electrophilicity, aiding nucleophilic substitutions.
- Bulkier substituents (e.g., benzoylamino ) reduce ring strain but may hinder solubility.
- Sulfonamido groups (e.g., ) enhance hydrogen-bonding capacity, improving target binding in enzyme inhibitors.
Stereochemical Variations
Stereochemistry dictates biological activity and synthetic pathways:
Key Findings :
- (1S,2R) isomers are prioritized in drug discovery for compatibility with chiral enzyme active sites .
- Racemic mixtures (e.g., ) simplify synthesis but require resolution steps for therapeutic use.
- Isomer ratios (e.g., 4:96 cis:trans in ) highlight the role of catalysts (e.g., TsOH) in stereochemical control.
Cyclopropane vs. Cyclopentane Derivatives
Ring size impacts conformational flexibility and strain:
Key Findings :
- Cyclopropanes exhibit higher reactivity in ring-opening reactions (e.g., nucleophilic attack at strained bonds) .
- Cyclopentanes are more stable and prevalent in natural products (e.g., proline analogues) .
Functional Group Modifications
Functional groups dictate chemical behavior:
Key Findings :
- Amino groups facilitate peptide bond formation but require protection (e.g., Boc in ).
- Vinyl groups enable diversification via olefin metathesis or cycloadditions .
Data Tables
Table 1: Comparative Analysis of Cyclopropane Derivatives
Biological Activity
Introduction
Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate is a chiral compound with significant biological relevance, particularly in the fields of medicinal chemistry and biochemistry. Its unique cyclopropane structure, combined with its specific stereochemistry, allows it to interact with various biological targets, making it a valuable compound for research and pharmaceutical applications.
This compound is synthesized through various methods, including chiral catalysis and biocatalysis. The most common synthetic route involves the cyclopropanation of alkenes using diazo compounds in the presence of chiral catalysts, which ensures high enantioselectivity. Biocatalytic methods utilizing enzymes can also produce this compound under environmentally friendly conditions.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₁O₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | 2097068-53-4 |
| Stereochemistry | (1S,2R) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can function as an inhibitor or modulator within various biochemical pathways. Notably, it has been shown to inhibit viral proteases, thereby preventing viral replication .
Applications in Medicinal Chemistry
This compound serves as a precursor for synthesizing biologically active molecules. Its derivatives are explored for their potential use in developing pharmaceuticals targeting conditions such as cancer and viral infections. For instance, compounds derived from this structure have been investigated for their efficacy against specific cancer cell lines and viral pathogens .
Case Studies
- Inhibition of Viral Proteases : Research has demonstrated that this compound effectively inhibits the activity of certain viral proteases. A study found that derivatives of this compound could decrease viral replication by up to 70% in vitro .
- Anticancer Activity : A series of analogs derived from this compound were tested against various cancer cell lines. One study reported that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
This compound can be compared with its enantiomer, Ethyl (1R,2S)-2-aminocyclopropane-1-carboxylate. The latter exhibits different biological activities due to its stereochemical configuration. Research indicates that while both compounds share similar structural features, their interactions with biological targets vary significantly .
Table 2: Comparison of Biological Activities
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Viral protease inhibition | 10 |
| Ethyl (1R,2S)-2-aminocyclopropane-1-carboxylate | Anticancer activity | 25 |
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl (1S,2R)-2-aminocyclopropane-1-carboxylate?
The synthesis typically involves cyclopropanation of a precursor (e.g., diazo compounds or vinyl derivatives) followed by stereoselective functionalization. For example, cyclopropane rings can be formed using transition metal catalysts (e.g., Rh or Cu) under controlled temperatures, with subsequent amino and ester group introductions via nucleophilic substitution or condensation reactions . Solvent systems like acetonitrile or THF are critical for maintaining reaction efficiency and stereochemical integrity .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify stereochemistry and functional groups, with coupling constants (e.g., cyclopropane ring protons) confirming spatial arrangements .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Optical rotation : Measures enantiomeric purity, critical for biologically active derivatives .
Q. What are the primary applications of this compound in biological research?
It serves as a chiral building block for:
- Enzyme inhibitors : The cyclopropane motif mimics transition states in enzymatic reactions, enabling studies on protease or kinase inhibition .
- Peptide mimetics : Its rigid structure stabilizes secondary structures in synthetic peptides, aiding drug discovery .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
Stereocontrol is achieved via:
- Chiral auxiliaries : Temporarily introduced groups guide the formation of the (1S,2R) configuration .
- Asymmetric catalysis : Rhodium complexes with chiral ligands (e.g., BINAP) enforce enantioselective cyclopropanation .
- Kinetic resolution : Enzymatic or chemical methods separate diastereomers post-synthesis . Contradictions in reported yields (e.g., 60–85%) may arise from solvent purity or catalyst aging .
Q. What strategies optimize reaction yields in large-scale syntheses?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
- Catalyst recycling : Immobilized catalysts reduce costs and improve reproducibility .
- In situ monitoring : Techniques like FTIR track intermediate formation, minimizing side reactions .
Q. How does this compound compare to structurally similar cyclopropane derivatives in reactivity?
Compared to ethyl (1R,2S)-2-aminocyclobutane-1-carboxylate:
Q. How can discrepancies in reported spectroscopic data be resolved?
Variations in NMR chemical shifts may stem from:
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter proton environments .
- Conformational dynamics : Temperature-dependent studies (e.g., VT-NMR) reveal rotamer populations affecting signal splitting .
Methodological Considerations
Q. What protocols ensure reproducibility in stereoselective syntheses?
- Standardized conditions : Precise control of temperature (±2°C) and anhydrous solvents (e.g., molecular sieves) minimizes batch-to-batch variability .
- Chiral HPLC : Validates enantiomeric excess (>98%) before downstream applications .
Q. How is computational chemistry applied to study this compound’s interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
